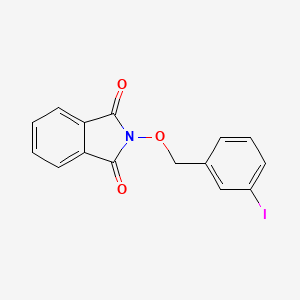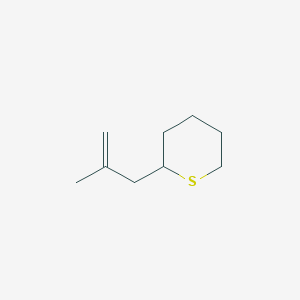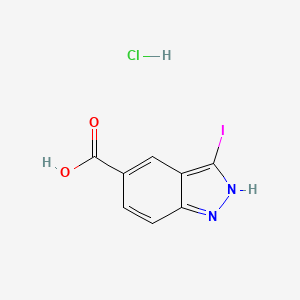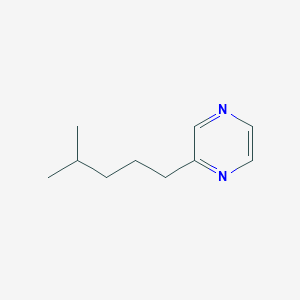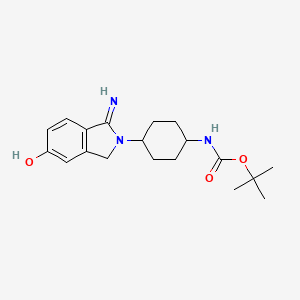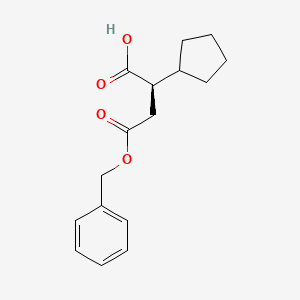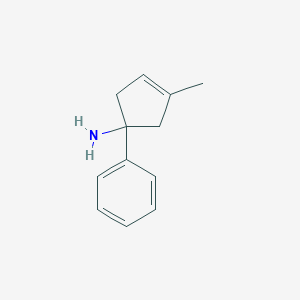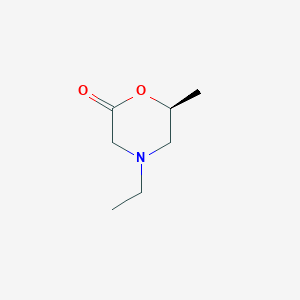
(6S)-4-ethyl-6-methylmorpholin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-4-ethyl-6-methylmorpholin-2-one is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of an ethyl group at the 4-position and a methyl group at the 6-position of the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-ethyl-6-methylmorpholin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-4-methyl-1,2-diaminoethane with a carbonyl compound, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(6S)-4-ethyl-6-methylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(6S)-4-ethyl-6-methylmorpholin-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6S)-4-ethyl-6-methylmorpholin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of biochemical processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-ethylmorpholine: Lacks the methyl group at the 6-position.
6-methylmorpholine: Lacks the ethyl group at the 4-position.
Morpholine: The parent compound without any substituents.
Uniqueness
(6S)-4-ethyl-6-methylmorpholin-2-one is unique due to the specific arrangement of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be possible with other morpholine derivatives.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(6S)-4-ethyl-6-methylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-3-8-4-6(2)10-7(9)5-8/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
QLZBFOBNCOWKJG-LURJTMIESA-N |
Isomeric SMILES |
CCN1C[C@@H](OC(=O)C1)C |
Canonical SMILES |
CCN1CC(OC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



